molecular formula C23H30O6 B1232473 Tptpt CAS No. 61456-25-5

Tptpt

Cat. No.: B1232473
CAS No.: 61456-25-5
M. Wt: 402.5 g/mol
InChI Key: BYNHBQROLKAEDQ-UHFFFAOYSA-N
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Description

The compound 2,4,6-Tris(1H-pyrazol-1-yl)-1,3,5-triazine (Tptpt) is a highly versatile chemical compound known for its extensive applications in various scientific fields. It is a heterocyclic compound consisting of a triazine ring substituted with three pyrazolyl groups. This structure imparts unique chemical properties, making it an attractive building block for organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(1H-pyrazol-1-yl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with pyrazole in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or dimethylformamide. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by pyrazolyl groups .

Industrial Production Methods

Industrial production of 2,4,6-Tris(1H-pyrazol-1-yl)-1,3,5-triazine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(1H-pyrazol-1-yl)-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of functional groups onto the triazine ring .

Scientific Research Applications

2,4,6-Tris(1H-pyrazol-1-yl)-1,3,5-triazine has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4,6-Tris(1H-pyrazol-1-yl)-1,3,5-triazine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The pyrazolyl groups play a crucial role in these interactions, as they can form hydrogen bonds and other non-covalent interactions with the target molecules. This binding can lead to inhibition or activation of the target, depending on the context .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(pentafluorophenyl)-1,3,5-triazine: Another triazine derivative with fluorinated phenyl groups.

    2,4,6-Tris(4-pyridyl)-1,3,5-triazine: A triazine compound with pyridyl substituents.

Uniqueness

2,4,6-Tris(1H-pyrazol-1-yl)-1,3,5-triazine is unique due to its combination of pyrazolyl groups and triazine core, which imparts distinct chemical properties. Compared to other triazine derivatives, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .

Properties

InChI

InChI=1S/C23H30O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h3-7,9-10,13-14,17,19-22,24-26H,8,11-12,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNHBQROLKAEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC=C=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90867821
Record name 9alpha,11alpha,15alpha-Trihydroxy-16-phenoxy-17,18,19,20-tetranorprosta-4,5,13-trienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90867821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61456-25-5, 69381-94-8
Record name 9alpha,11alpha,15alpha-Trihydroxy-16-phenoxy-17,18,19,20-tetranorprosta-4,5,13-trienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90867821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fenprostalene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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